

Electronic Structure and the Band Gap of LaCoO_3

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Compound of Interest

Compound Name: Cobalt;lanthanum

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Lanthanum cobalt oxide is a perovskite material that exhibits complex electronic behavior, primarily due to the multiple possible spin states of the Co^{3+} ion. At low temperatures, LaCoO_3 is a non-magnetic insulator with Co^{3+} ions in the low-spin (LS) state ($t_{2g}^6e_g^0$, $S=0$)^{[1][2]}. As the temperature increases, there is a gradual transition to a higher spin state, which can be an intermediate-spin (IS) state ($t_{2g}^5e_g^1$, $S=1$) or a high-spin (HS) state ($t_{2g}^4e_g^2$, $S=2$)^{[1][2]}. This spin-state transition significantly influences the electronic structure and, consequently, the band gap of the material.

The band structure of LaCoO_3 is primarily determined by the Co 3d and O 2p orbitals. The valence band is mainly of O 2p character with some contribution from Co 3d t_{2g} orbitals, while the conduction band is predominantly formed by Co 3d e_g orbitals. The energy difference between the valence band maximum and the conduction band minimum constitutes the band gap. LaCoO_3 is generally considered to be an indirect band gap semiconductor.

Quantitative Band Gap Data for Lanthanum Cobalt Oxide

The reported band gap of LaCoO_3 varies depending on the synthesis method, material form (nanoparticles, thin film, bulk), and the measurement technique employed. Doping with other elements can also significantly alter the band gap. The following table summarizes a range of reported band gap values for LaCoO_3 and its doped variants.

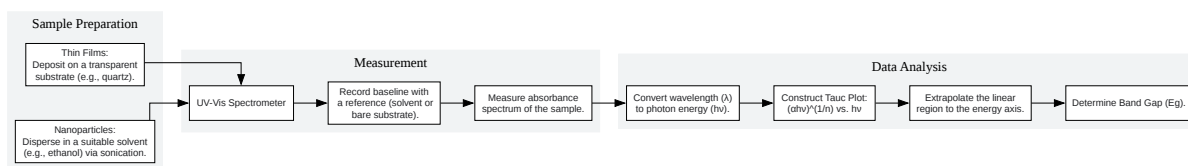
Material Composition	Synthesis Method/Material Form	Measurement/Calculation Method	Band Gap (eV)	Reference
Pure LaCoO ₃	Nanoparticles	UV-Vis Spectroscopy	2.582	[3]
Fe-doped LaCoO ₃	Nanoparticles	UV-Vis Spectroscopy	1.755	[3]
Mn-doped LaCoO ₃	Nanoparticles	UV-Vis Spectroscopy	1.904	[3]
Pure LaCoO ₃	-	LSDA+U (U=2.75 eV)	~0.5	[4]
Pure LaCoO ₃	-	GGA+U (U=3.4 eV, J=0.49 eV)	Agrees with experiment	[5]
Pure LaCoO ₃	-	Optical Spectroscopy	~0.1 (charge gap)	[1]
Pure LaCoO ₃	-	Electrical Resistivity	0.2 - 0.6	[6]

Experimental Protocols for Band Gap Determination

UV-Visible Spectroscopy and Tauc Plot Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials. The method involves measuring the absorption of light by the material as a function of wavelength.

Experimental Workflow:



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Figure 1: Workflow for determining the band gap using UV-Vis spectroscopy.

Detailed Protocol:

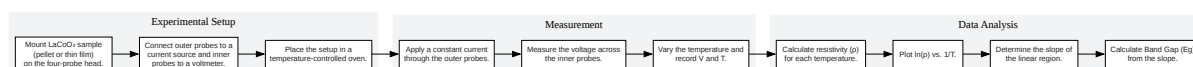
- **Sample Preparation:**
 - **Nanoparticles:** Disperse a small amount of the LaCoO_3 nanoparticle powder in a transparent solvent like ethanol. Use an ultrasonic bath to ensure a uniform and stable suspension. The concentration should be low enough to prevent excessive scattering.
 - **Thin Films:** Deposit a thin film of LaCoO_3 onto a transparent substrate such as quartz or glass using a suitable technique like pulsed laser deposition or sol-gel spin coating[3][7][8][9].
- **UV-Vis Measurement:**
 - Turn on the UV-Vis spectrometer and allow the lamp to stabilize.
 - Fill a cuvette with the pure solvent (for nanoparticles) or use a bare substrate (for thin films) as a reference to record a baseline spectrum. This corrects for any absorption from the solvent or substrate.
 - Place the sample in the spectrometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm).

- Tauc Plot Analysis:
 - The relationship between the absorption coefficient (α), photon energy ($h\nu$), and the band gap (E_g) is given by the Tauc equation: $(\alpha h\nu)^{1/n} = A(h\nu - E_g)$
 - For an indirect band gap semiconductor like LaCoO_3 , $n = 2$. For a direct band gap, $n = 1/2$ [10].
 - Convert the measured wavelength (λ) to photon energy ($h\nu$) using the equation: $h\nu \text{ (eV)} = 1240 / \lambda \text{ (nm)}$.
 - The absorption coefficient (α) can be calculated from the absorbance (A) and the path length (l) of the light through the sample using the Beer-Lambert law: $\alpha = 2.303 * A / l$. For thin films, ' l ' is the film thickness. For nanoparticle suspensions, ' l ' is the cuvette width.
 - Plot $(\alpha h\nu)^{1/2}$ versus $h\nu$.
 - Identify the linear portion of the plot and extrapolate it to the energy axis (where $(\alpha h\nu)^{1/2} = 0$). The intercept on the energy axis gives the value of the indirect band gap (E_g)[10].

Four-Probe Method

The four-probe method is a standard technique for measuring the electrical resistivity of a semiconductor as a function of temperature. The band gap can then be determined from the temperature dependence of the resistivity.

Experimental Workflow:



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Figure 2: Workflow for determining the band gap using the four-probe method.

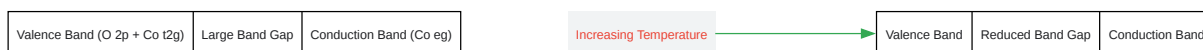
Detailed Protocol:

- Sample Preparation:
 - Prepare a dense pellet of LaCoO_3 by pressing the powder and sintering it at a high temperature.
 - Alternatively, use a LaCoO_3 thin film deposited on an insulating substrate.
- Measurement Setup:
 - Mount the sample on the four-probe apparatus, ensuring good electrical contact between the four collinear probes and the sample surface[\[11\]](#)[\[12\]](#).
 - Connect the two outer probes to a constant current source and the two inner probes to a high-impedance voltmeter[\[11\]](#)[\[12\]](#).
 - Place the sample holder inside a furnace or cryostat to control the temperature. A thermocouple should be placed close to the sample to accurately measure its temperature.
- Data Acquisition:
 - Apply a small, constant DC current through the outer probes. The current should be low enough to avoid sample heating.
 - Measure the voltage across the inner probes.
 - Record the voltage and temperature as the sample is heated or cooled at a slow, steady rate.
- Data Analysis:
 - Calculate the resistivity (ρ) at each temperature using the formula: $\rho = (V/I) * C$, where V is the measured voltage, I is the applied current, and C is a geometric correction factor that depends on the probe spacing and sample dimensions.

- The temperature dependence of resistivity for a semiconductor is given by: $\rho = \rho_0 \cdot \exp(E_g / 2k_B T)$, where ρ_0 is a pre-exponential factor, E_g is the band gap, k_B is the Boltzmann constant, and T is the absolute temperature.
- Taking the natural logarithm of this equation gives: $\ln(\rho) = \ln(\rho_0) + E_g / 2k_B T$.
- Plot $\ln(\rho)$ versus $1/T$. The plot should be linear in the intrinsic region.
- The slope of this linear region is equal to $E_g / 2k_B$.
- The band gap can be calculated as: $E_g = 2 \cdot k_B \cdot \text{slope}$.

Influence of Spin-State Transition on the Electronic Structure

The spin-state transition in LaCoO_3 has a profound impact on its electronic band structure and band gap. At low temperatures, in the low-spin state, LaCoO_3 is an insulator with a relatively large band gap. As the temperature increases, the population of higher spin states (IS or HS) grows. These higher spin states have different orbital occupancies and lead to a modification of the electronic bands, generally resulting in a reduction of the band gap. At sufficiently high temperatures, the material can even undergo an insulator-to-metal transition.



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Figure 3: Conceptual diagram of the effect of the spin-state transition on the band gap of LaCoO_3 .

This temperature-induced change in the electronic structure is a key feature of LaCoO_3 and is crucial for its application in temperature-sensitive devices.

Conclusion

The band gap of lanthanum cobalt oxide is a complex property that is intrinsically linked to its unique spin-state transitions and is highly sensitive to factors such as temperature, doping, and

material preparation. This guide has provided a summary of reported band gap values, detailed experimental protocols for its determination, and a conceptual framework for understanding the interplay between its electronic structure and physical properties. For researchers and professionals working with this versatile material, a thorough understanding and precise measurement of the band gap are essential for designing and optimizing LaCoO₃-based technologies.

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